molecular formula C10H10Cl2O3 B12832994 Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate

Katalognummer: B12832994
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: FNVQDTROGWTBIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-hydroxypropanoate backbone, with a 2,4-dichlorophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid.

    Reduction: 3-(2,4-Dichlorophenyl)-3-hydroxypropanol.

    Substitution: 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid: The acid form of the compound.

    3-(2,4-Dichlorophenyl)-3-hydroxypropanol: The reduced form of the ester.

Uniqueness

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxyl group and a methyl ester group, which allows it to participate in a wide range of chemical reactions. Its dichlorophenyl substituent also imparts specific chemical properties, such as increased reactivity in substitution reactions.

Eigenschaften

Molekularformel

C10H10Cl2O3

Molekulargewicht

249.09 g/mol

IUPAC-Name

methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H10Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9,13H,5H2,1H3

InChI-Schlüssel

FNVQDTROGWTBIU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.